DIM-C-pPhOCH3
Overview
Description
Mechanism of Action
Target of Action
DIM-C-pPhOCH3 is primarily an agonist of the orphan nuclear receptor, Nur77 . Nur77, also known as NR4A1, is a transcription factor involved in various cellular processes, including apoptosis, proliferation, and differentiation .
Mode of Action
As a Nur77 agonist, this compound binds to Nur77, activating it . This activation can lead to various cellular responses, including the induction of apoptosis in cancer cell lines . It’s also suggested that this compound can induce cell death via both Nur77-dependent and Nur77-independent pathways .
Biochemical Pathways
The activation of Nur77 by this compound can influence several cellular signaling pathways. These include pathways related to the regulation of apoptosis and anoikis, as well as cell cycle progression and cell proliferation . For instance, it can regulate the expression of proapoptotic genes and responses in colon cancer cells .
Result of Action
The activation of Nur77 by this compound leads to several molecular and cellular effects. It’s been shown to induce apoptosis in cancer cell lines . Additionally, it enhances long-term potentiation in hippocampal slices and long-term contextual fear memory in an in vivo mouse model .
Biochemical Analysis
Biochemical Properties
DIM-C-pPhOCH3 interacts with the NGFI-Bα, Nur77 receptor, a member of the NR4A family . This interaction triggers a series of biochemical reactions that lead to apoptosis in cancer cell lines
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces apoptosis in cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NGFI-Bα, Nur77 receptor . This binding triggers a series of events that lead to apoptosis in cancer cells . It also affects gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it has long-term effects on cellular function, particularly in inducing apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the NGFI-Bα, Nur77 receptor
Transport and Distribution
It is known to interact with the NGFI-Bα, Nur77 receptor , but the specifics of how it is transported and distributed are still being studied.
Subcellular Localization
As an agonist of the NGFI-Bα, Nur77 receptor, it is likely to be found wherever this receptor is present in the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIM-C-pPhOCH3 typically involves the condensation of indole derivatives with p-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the bis-indolylmethane structure .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
DIM-C-pPhOCH3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole rings or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives .
Scientific Research Applications
DIM-C-pPhOCH3 has several scientific research applications, including:
Cancer Research: It induces apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.
Neuroscience: As a Nur77 agonist, it has been studied for its effects on neuronal growth and differentiation.
Pharmacology: The compound’s ability to modulate nuclear receptors makes it a valuable tool in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
DIM-C-pPhOH: Similar structure but with a hydroxyl group instead of a methoxy group.
DIM-C-pPhCO2Me: Contains a carboxylate ester group.
DIM-C-pPhtBu: Features a tert-butyl group.
Uniqueness
DIM-C-pPhOCH3 is unique due to its specific interaction with the Nur77 receptor and its potent apoptotic effects in cancer cells. Its methoxy group also contributes to its distinct chemical properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463916 | |
Record name | DIM-C-pPhOCH3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-68-1 | |
Record name | DIM-C-pPhOCH3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:
- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]
- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []
- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []
ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.
ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.
ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:
- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []
- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []
ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:
- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]
- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]
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